![molecular formula C27H41NO B187229 Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- CAS No. 107215-61-2](/img/structure/B187229.png)
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-, also known as 5-Octyloxy-2-(4-octyloxyphenyl)pyridine, is a chemical compound that belongs to the family of pyridine derivatives. It is used in various scientific research applications due to its unique properties and characteristics.
Mécanisme D'action
The mechanism of action of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- is not well understood. However, it is believed to act as a ligand and form complexes with metal ions. These metal complexes have potential applications in catalysis, organic synthesis, and material science.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- are not well studied. However, it is believed to have low toxicity and is not expected to have any adverse effects on human health.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- in lab experiments include its unique properties and characteristics, which make it suitable for various scientific research applications. Its low toxicity and ease of synthesis also make it a desirable compound for use in the laboratory.
The limitations of using Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- in lab experiments include its limited solubility in water and some organic solvents. This can make it difficult to work with in certain experiments.
Orientations Futures
There are many future directions for the use of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- in scientific research. Some potential areas of research include the development of new metal complexes for catalysis, the synthesis of new organic compounds for drug discovery and development, and the study of its potential applications in material science.
Conclusion:
In conclusion, Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- is a unique chemical compound that has potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential applications of this compound in various fields.
Méthodes De Synthèse
The synthesis of Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- involves the reaction of 2-chloro-5-octylpyridine with 4-octyloxyphenylboronic acid in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields the desired product in good to excellent yields.
Applications De Recherche Scientifique
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- is used in various scientific research applications. It is used as a ligand in the preparation of metal complexes that have potential applications in catalysis, organic synthesis, and material science. It is also used as a building block in the synthesis of various organic compounds that have potential applications in drug discovery and development.
Propriétés
Numéro CAS |
107215-61-2 |
|---|---|
Nom du produit |
Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]- |
Formule moléculaire |
C27H41NO |
Poids moléculaire |
395.6 g/mol |
Nom IUPAC |
2-(4-octoxyphenyl)-5-octylpyridine |
InChI |
InChI=1S/C27H41NO/c1-3-5-7-9-11-13-15-24-16-21-27(28-23-24)25-17-19-26(20-18-25)29-22-14-12-10-8-6-4-2/h16-21,23H,3-15,22H2,1-2H3 |
Clé InChI |
JBNLUJVDDCTYMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
SMILES canonique |
CCCCCCCCC1=CN=C(C=C1)C2=CC=C(C=C2)OCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(Carboxymethyl)amino]benzoic acid](/img/structure/B187148.png)
![3-[1-(4-Methoxy-phenyl)-2-nitro-ethyl]-1H-indole](/img/structure/B187149.png)

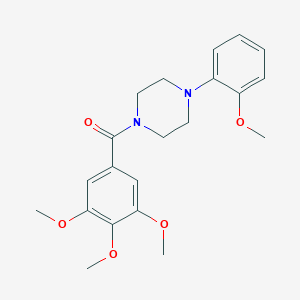



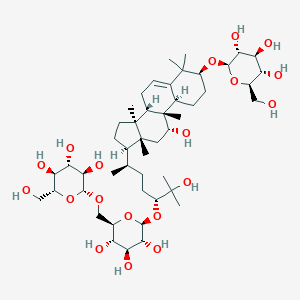
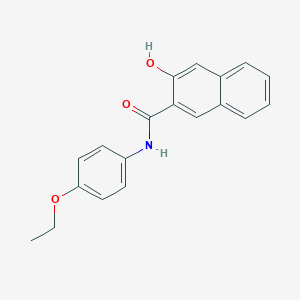
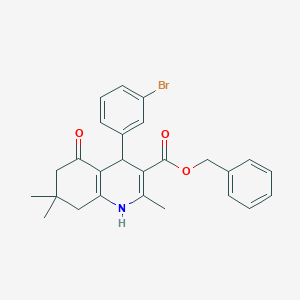
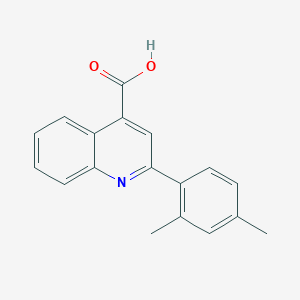
![2-Phenyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B187169.png)